molecular formula C11H12N4O3S2 B14378548 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide CAS No. 89782-64-9

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B14378548
CAS No.: 89782-64-9
M. Wt: 312.4 g/mol
InChI Key: IMAKRXSQYMINTN-UHFFFAOYSA-N
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Description

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonyl group attached to a thiadiazole ring, which is further connected to a propanamide moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the thiadiazole intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the amino group on the thiadiazole ring with propanoyl chloride or propanoic anhydride to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Acylation and Alkylation: The amino group on the thiadiazole ring can be acylated or alkylated to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

    Acylation and Alkylation: Acylating agents like acyl chlorides and alkylating agents like alkyl halides are used.

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides, oxidized thiadiazole derivatives, and acylated or alkylated thiadiazole compounds.

Scientific Research Applications

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfadiazine: A sulfonamide with a pyrimidine ring, used as an antibiotic.

    Sulfamethoxazole: A sulfonamide with an isoxazole ring, commonly used in combination with trimethoprim.

Uniqueness

N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its thiadiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the benzenesulfonyl group and the thiadiazole ring makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

CAS No.

89782-64-9

Molecular Formula

C11H12N4O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C11H12N4O3S2/c1-2-9(16)12-10-13-14-11(19-10)15-20(17,18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)(H,12,13,16)

InChI Key

IMAKRXSQYMINTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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